3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
The compound “3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized using cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, it has been investigated for its inhibitory activity against influenza A and CoxB3 viruses . Further studies could explore its efficacy against other viral strains.
- Explore its antibacterial and antifungal properties. Investigate its efficacy against common pathogens such as E. coli, K. pneumoniae, and S. aureus . Consider its potential use in developing novel antimicrobial agents.
- Investigate whether this compound exhibits activity against Leishmania parasites or malaria-causing Plasmodium species. Molecular simulation studies could shed light on its binding interactions with relevant targets .
Antiviral Activity
Antimicrobial Potential
Antileishmanial and Antimalarial Activity
properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-7-15(8-5-13)24-20(16-11-28-12-17(16)23-24)22-21(25)14-6-9-18(26-2)19(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIBBKSQXMTFLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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